N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide and related compounds often involves multicomponent reactions, showcasing the efficiency and versatility of these methods in constructing complex molecular architectures. For example, one study described the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot three-component condensation reaction. This approach highlights the potential pathways for synthesizing N-substituted benzamides, including the target compound, by employing similar multicomponent reaction strategies (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as benzodiazepines and benzamides, often includes diverse ring systems that exhibit a broad spectrum of biological activities. The structural analysis of these compounds typically involves spectroscopic methods, such as NMR and X-ray crystallography, to elucidate their conformation and configuration. For example, the structure of tetrahydro-1H-benzodiazepine derivatives was confirmed using single-crystal X-ray analysis, suggesting a methodology for determining the molecular structure of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide (Shaabani et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of tetrahydroazepine derivatives and benzamides can be influenced by their functional groups and molecular structure. For instance, the presence of the benzamide moiety has been shown to contribute to various biological activities. Studies on similar compounds reveal insights into potential reactions, such as nucleophilic addition and cycloaddition reactions, that could be applicable to N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide (Liu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application and study of chemical compounds. The physical properties of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide can be inferred from related research, where the crystalline structure and other physical characteristics of similar compounds are determined through X-ray diffraction and other analytical techniques (Macías et al., 2011).
Chemical Properties Analysis
The chemical properties of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide, such as reactivity towards different reagents, stability under various conditions, and potential for chemical transformations, can be explored based on studies of similar compounds. Research into the synthesis and reactivity of related tetrahydroazepine and benzamide derivatives provides valuable insights into the potential chemical behavior of the target compound (Pauvert et al., 2018).
properties
IUPAC Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-14-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLVHVYKGMOCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide |
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